2,3-Diaminopropionic acid

説明

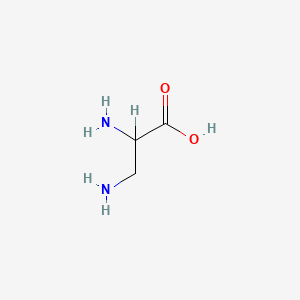

Structure

3D Structure

特性

IUPAC Name |

2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863308 | |

| Record name | 3-Aminoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL form: Hygroscopic solid that also absorbs carbon dioxide from air; [Merck Index] | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

515-94-6, 4033-39-0 | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC115849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8908T5BN6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 2,3-Diaminopropionic Acid: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its presence in various natural products with potent biological activities, including antibiotics and siderophores. Its unique structural features, possessing both α- and β-amino groups, make it a valuable building block in synthetic chemistry and drug development. This technical guide provides a comprehensive history of the discovery of DAP, detailing its initial isolation from natural sources, the first chemical syntheses, and the elucidation of its biosynthetic pathways. The content is structured to provide researchers with a thorough understanding of the key experimental protocols and quantitative data associated with this important molecule.

Discovery from Natural Sources

The discovery of this compound in nature occurred in the mid-1960s through independent investigations of different biological systems.

Isolation of D-2,3-Diaminopropionic Acid from Silkworm Larvae

In 1965, the D-enantiomer of this compound was isolated from the digestive fluid of silkworm larvae (Bombyx mori)[1]. This discovery marked a significant finding of a non-proteinogenic amino acid in an insect.

Identification of L-2,3-Diaminopropionic Acid from Lathyrus sativus

A year earlier, in 1964, a neurotoxic compound was isolated from the seeds of Lathyrus sativus and identified as β-N-oxalyl-L-α,β-diaminopropionic acid[2]. Acid hydrolysis of this neurotoxin yielded L-α,β-diaminopropionic acid, confirming the natural occurrence of the L-enantiomer[2]. The consumption of Lathyrus sativus has been associated with the neurodegenerative disease neurolathyrism, with the β-N-oxalyl derivative of L-DAP implicated as the causative agent[2][3].

Early and Modern Chemical Syntheses

The unique structure of this compound has prompted the development of various synthetic strategies. Early methods have been refined over the years to provide more efficient and stereoselective routes to this important amino acid.

Synthesis via Curtius Rearrangement from Aspartic Acid

An efficient and cost-effective method for the synthesis of orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative[4][5]. This method allows for the establishment of the β-nitrogen with good control over stereochemistry.

This protocol is a generalized representation based on the principles of the Curtius rearrangement approach.

-

Protection of Aspartic Acid: Commercially available N(α)-Boc-L-aspartic acid is first protected at the β-carboxylic acid, typically as a benzyl ester.

-

Acyl Azide Formation: The remaining free carboxylic acid is converted to an acyl azide. This is often achieved by treating the protected aspartic acid with an activating agent such as diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride followed by reaction with sodium azide.

-

Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

-

Carbamate Formation: The isocyanate is trapped with benzyl alcohol to form the Cbz-protected β-amino group.

-

Deprotection: The benzyl ester is removed by hydrogenolysis to yield the final orthogonally protected L-2,3-diaminopropionic acid.

Synthesis from Serine

Another versatile approach to synthesize DAP starts from the readily available amino acid, serine. This method involves the conversion of the hydroxyl group of serine into an amino group.

The following is a representative protocol for the synthesis of orthogonally protected L-DAP methyl esters starting from D-serine, which allows for the inversion of stereochemistry to obtain the L-product[6][7].

-

Protection and Activation of D-Serine: The amino and carboxyl groups of D-serine are protected (e.g., Fmoc for the amine and methyl ester for the carboxyl). The hydroxyl group is then activated, for instance, by conversion to a mesylate or tosylate.

-

Azide Displacement: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration at the β-carbon.

-

Reduction of the Azide: The azide group is then reduced to a primary amine, for example, by catalytic hydrogenation or using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

-

Orthogonal Protection of the β-Amino Group: The newly formed β-amino group is protected with a suitable orthogonal protecting group (e.g., Boc or Cbz).

Biosynthesis of L-2,3-Diaminopropionic Acid

In microorganisms, L-2,3-diaminopropionic acid is a precursor for the biosynthesis of various secondary metabolites, including the siderophore staphyloferrin B in Staphylococcus aureus[8][9][10]. The biosynthesis is catalyzed by the enzymes SbnA and SbnB[8][11].

The pathway begins with the pyridoxal phosphate (PLP)-dependent enzyme SbnA, which catalyzes the condensation of O-phospho-L-serine and L-glutamate to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)[8][9]. Subsequently, the NAD+-dependent dehydrogenase SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropionic acid and α-ketoglutarate[8][9].

Quantitative Data

A summary of key quantitative data related to this compound and its derivatives is presented below for easy comparison.

| Parameter | Compound | Value | Conditions | Reference |

| pKa | β-N-oxalyl-L-α,β-diaminopropionic acid | 1.95, 2.95, 9.25 | - | [2] |

| Yield | Nα,Nβ-diprotected L-DAP methyl esters from D-serine | Variable (step-dependent) | - | [6][7] |

| Yield | N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid from Aspartic Acid | Efficient (details in ref) | - | [4][5] |

Experimental Workflows

The following diagram illustrates a generalized experimental workflow for the chemical synthesis of orthogonally protected this compound.

Conclusion

The discovery of this compound, from its initial isolation in the 1960s to the elucidation of its complex biosynthetic pathways and the development of sophisticated synthetic routes, highlights its enduring importance in chemistry and biology. This guide provides a foundational resource for researchers, offering a historical perspective complemented by detailed technical information. The unique properties of DAP continue to make it a molecule of high interest for applications in medicinal chemistry, peptide science, and the development of novel therapeutics.

References

- 1. ISOLATION OF D(-)-2,3-DIAMINOPROPIONIC ACID FROM DIGESTIVE FLUID OF SILKWORM LARVAE, BOMBYX MORI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation and characterization of β-N-oxalyl-L-α,β-diaminopropionic acid: a neurotoxin from the seeds of Lathyrus sativus - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of a Probe for Protein Function: this compound with Orthogonal Protecting Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutation of L-2,3-diaminopropionic acid synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Isolation of 2,3-diaminopropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the isolation and purification of 2,3-diaminopropionic acid (DAP). This non-proteinogenic amino acid is a critical precursor to a variety of secondary metabolites with significant biological activities, including antibiotics and siderophores.

Natural Sources of this compound

This compound is a naturally occurring amino acid found in a diverse range of organisms, from bacteria and plants to marine invertebrates. Unlike the 20 common proteinogenic amino acids, DAP is not directly incorporated into proteins during translation but serves as a key building block in the biosynthesis of specialized metabolites.

Microbial Sources:

A variety of bacterial species are known to produce DAP as a precursor to secondary metabolites. Notably, it is a key component in the biosynthesis of:

-

Antibiotics: DAP is a structural component of the tuberactinomycin family of antibiotics, such as viomycin and capreomycin, which are effective against Mycobacterium tuberculosis. It is also a precursor to zwittermicin A, a broad-spectrum antibiotic produced by certain strains of Bacillus thuringiensis and Bacillus cereus.

-

Siderophores: In some bacteria, such as Staphylococcus aureus, L-2,3-diaminopropionic acid is a crucial component of the siderophore staphyloferrin B, which is involved in iron acquisition.

Plant Sources:

DAP is also found in the plant kingdom. A well-known example is its presence in plants of the Lathyrus genus, particularly in grass pea (Lathyrus sativus). In these plants, DAP is found as the neurotoxic derivative β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). The presence of this compound is a significant concern as it can cause neurolathyrism, a paralytic disease in humans and animals, if consumed in large quantities. DAP is also a structural motif of albizziine, a non-proteinaceous amino acid found in the seeds of many higher plants.

Animal and Other Sources:

While less common as a free amino acid, DAP has been detected in marine invertebrates and is considered to exist in all living organisms, from bacteria to humans, though often as a metabolic intermediate rather than a final product. It has also been detected in food sources such as chicken and pork.

Biosynthesis of this compound

The biosynthetic pathways for L-2,3-diaminopropionic acid have been elucidated in some bacteria. Two primary routes have been identified:

2.1. The SbnA/SbnB Pathway in Staphylococcus aureus

In S. aureus, the biosynthesis of L-DAP is a two-step process involving the enzymes SbnA and SbnB.

-

Step 1 (SbnA): The enzyme SbnA, which is dependent on pyridoxal phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).

-

Step 2 (SbnB): The enzyme SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA. This reaction yields L-2,3-diaminopropionic acid and α-ketoglutarate.

2.2. PLP-Mediated Amination of Serine

Another biosynthetic route involves the direct amination of serine, a reaction also mediated by pyridoxal phosphate (PLP). This pathway is thought to proceed through an aminoacrylate intermediate.

Metabolic Impact of this compound Accumulation

While not a signaling molecule in a classical pathway, the accumulation of L-2,3-diaminopropionic acid can lead to significant metabolic disruption in certain bacteria, such as Salmonella enterica. This disruption can be considered a form of metabolic stress signaling. High intracellular concentrations of DAP can inhibit key enzymes, leading to cellular stress. For instance, DAP has been shown to inhibit:

-

Pantothenate Synthetase (PanC): This enzyme is crucial for the biosynthesis of coenzyme A.

-

Threonine Deaminase (IlvA): This enzyme is involved in the biosynthesis of isoleucine.

The accumulation of DAP can thus trigger a cascade of metabolic imbalances, leading to growth inhibition.

The Pivotal Role of 2,3-Diaminopropionic Acid in Microbial Physiology and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, plays a multifaceted and critical role in the microbial world. In many microorganisms, it serves as a key precursor for the biosynthesis of essential secondary metabolites, including siderophores for iron acquisition and potent antibiotics. Conversely, for other microbes, the accumulation of exogenous DAP induces significant metabolic stress, inhibiting crucial biosynthetic pathways and impacting growth. This technical guide provides an in-depth exploration of the biological functions of DAP in microorganisms, detailing its biosynthetic and degradation pathways, its impact on microbial physiology, and the experimental methodologies used to investigate its roles. The information presented herein is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into novel targets for antimicrobial strategies and tools for bioengineering.

Introduction

This compound (DAP) is a fascinating and biologically significant molecule within microbial ecosystems. Unlike the 20 proteinogenic amino acids, DAP is not directly incorporated into proteins during ribosomal translation but is synthesized through specialized enzymatic pathways. Its importance stems from its versatile roles, acting as a fundamental building block for a variety of secondary metabolites with profound physiological effects.[1] This guide will delve into the core aspects of DAP's biological significance in microorganisms, from its synthesis to its function and its impact on microbial survival and competition.

Biosynthesis of this compound

Microorganisms have evolved distinct enzymatic pathways for the synthesis of L-2,3-diaminopropionic acid, primarily utilizing precursors from central metabolism. Two of the most well-characterized pathways are the SbnA/SbnB system in Staphylococcus aureus for staphyloferrin B biosynthesis and the CmnB/CmnK system in Streptomyces species for capreomycin biosynthesis.

The SbnA/SbnB Pathway in Staphylococcus aureus

In S. aureus, L-DAP is a crucial component of the siderophore staphyloferrin B, a molecule essential for iron acquisition.[2][3] The biosynthesis of L-DAP is catalyzed by two enzymes, SbnA and SbnB, encoded by the staphyloferrin B biosynthetic gene cluster.[2][3]

The pathway proceeds as follows:

-

SbnA , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][3]

-

SbnB , an NAD+-dependent dehydrogenase, then catalyzes the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[2][3]

The CmnB/CmnK Pathway in Capreomycin Biosynthesis

A similar pathway for L-DAP synthesis is observed in the biosynthesis of the antibiotic capreomycin. This pathway involves two enzymes, CmnB and CmnK.[1]

-

CmnB , a PLP-dependent enzyme homologous to SbnA, catalyzes the condensation of O-phospho-L-serine and L-glutamic acid to generate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid.[1]

-

CmnK then facilitates an oxidative hydrolysis of this intermediate to produce L-DAP.[1]

Biological Roles of this compound

Precursor to Secondary Metabolites

The primary and most well-understood role of DAP in microorganisms is as a precursor for the synthesis of a diverse array of secondary metabolites.

-

Siderophores: As detailed above, L-DAP is an essential building block for the siderophore staphyloferrin B in S. aureus, which is critical for scavenging iron from the host environment, a key factor in bacterial virulence.[3]

-

Antibiotics: L-DAP is a component of several important antibiotics, including:

Metabolic Stress and Toxicity

While some microorganisms synthesize DAP for their own benefit, for others, the accumulation of exogenous DAP can be toxic and induce significant metabolic stress. This is particularly evident in bacteria like Salmonella enterica and Escherichia coli, which do not naturally produce DAP.[5][6]

In S. enterica, DAP accumulation has been shown to:

-

Inhibit Growth: Exogenous DAP directly impairs the growth of S. enterica.[5]

-

Induce Nutritional Requirements: DAP accumulation leads to a requirement for proline.[5]

-

Inhibit Key Biosynthetic Pathways: DAP directly inhibits enzymes involved in the biosynthesis of:

Degradation of this compound

To counteract the toxic effects of DAP, some microorganisms possess a degradation pathway centered around the enzyme diaminopropionate ammonia-lyase (DpaL).

The Diaminopropionate Ammonia-lyase (DpaL) Pathway

DpaL is a PLP-dependent enzyme that catalyzes the degradation of DAP to pyruvate and ammonia.[5] This detoxification mechanism is crucial for organisms like S. enterica when exposed to DAP.

However, the DpaL-catalyzed reaction proceeds through a reactive and potentially toxic intermediate, 2-aminoacrylate (2AA).[5][6] The accumulation of 2AA can itself cause cellular damage. To mitigate this, many organisms, including S. enterica, possess the enzyme RidA, which efficiently hydrolyzes 2AA to pyruvate and ammonia, thus completing the detoxification process.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic activities and inhibitory effects related to DAP metabolism in microorganisms.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Reference(s) |

| Diaminopropionate ammonia-lyase (DpaL) | Pseudomonas sp. | L-2,3-Diaminopropionic acid | 1 mM | [7] |

Table 2: Enzyme Specific Activity

| Enzyme | Organism | Specific Activity | Reference(s) |

| Diaminopropionate ammonia-lyase (DpaL) | Escherichia coli | 90 units/mg | [8] |

| Diaminopropionate ammonia-lyase (DpaL) | Salmonella typhimurium | 200 units/mg | [8] |

Table 3: Enzyme Inhibition Constants

| Enzyme | Inhibitor | Organism | Inhibition Type | Ki | Reference(s) |

| Threonine deaminase (IlvA) | L-2,3-Diaminopropionic acid | Salmonella enterica | Mixed | 1.7 mM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DAP's biological role.

Diaminopropionate Ammonia-lyase (DpaL) Enzyme Assay

This protocol describes a coupled enzyme assay to measure the activity of DpaL by monitoring the formation of pyruvate.

Principle: The pyruvate produced by the DpaL-catalyzed degradation of DAP is used as a substrate by lactate dehydrogenase (LDH), which reduces it to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the DpaL activity.

Materials:

-

1 M Tris-HCl, pH 8.0

-

10 mM NADH

-

Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

-

1 M L-2,3-diaminopropionic acid (DAP)

-

Purified DpaL enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

-

25 µL of 10 mM NADH (final concentration: 0.25 mM)

-

5 µL of LDH solution (final concentration: 5 units)

-

Add distilled water to a final volume of 990 µL.

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the purified DpaL enzyme solution.

-

Monitor the baseline absorbance at 340 nm for 1-2 minutes.

-

Start the DpaL-catalyzed reaction by adding 10 µL of 1 M DAP (final concentration: 10 mM).

-

Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of DpaL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Purification of Diaminopropionate Ammonia-lyase (DpaL)

This protocol describes the purification of His-tagged DpaL from E. coli.

Materials:

-

E. coli strain overexpressing His-tagged DpaL

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Grow the E. coli culture and induce DpaL expression (e.g., with IPTG).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DpaL from the column using elution buffer.

-

Collect the fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the fractions containing pure DpaL and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration and store the purified enzyme at -80°C.

SbnA and SbnB Coupled Enzyme Assay

This protocol describes a coupled assay to measure the activity of SbnA by monitoring the SbnB-dependent production of NADH.

Principle: The product of the SbnA reaction, ACEGA, is a substrate for SbnB, which oxidizes it to produce L-DAP and α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the SbnA activity.

Materials:

-

1 M Tris-HCl, pH 8.0

-

1 M KCl

-

100 mM TCEP

-

100 mM O-phospho-L-serine (OPS)

-

100 mM L-glutamate

-

10 mM NAD+

-

Purified SbnA and SbnB enzymes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

50 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 50 mM)

-

100 µL of 1 M KCl (final concentration: 100 mM)

-

20 µL of 100 mM TCEP (final concentration: 2 mM)

-

10 µL of 100 mM OPS (final concentration: 1 mM)

-

10 µL of 100 mM L-glutamate (final concentration: 1 mM)

-

10 µL of 10 mM NAD+ (final concentration: 100 µM)

-

Purified SbnB enzyme (e.g., final concentration of 10 µM)

-

Add distilled water to a final volume of 990 µL.

-

-

Incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding 10 µL of the purified SbnA enzyme solution (e.g., final concentration of 10 µM).

-

Immediately start recording the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol describes a qualitative and semi-quantitative plate-based assay for the detection of siderophore production.

Principle: The CAS assay is a universal method for detecting siderophores. The assay solution contains a complex of iron (Fe³⁺) with the dye Chrome Azurol S, which is blue. When a siderophore with a higher affinity for iron is present, it will chelate the iron from the complex, causing the dye to be released and change color from blue to orange/yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES)

-

Agar

-

Minimal media agar plates (iron-deficient)

Procedure:

-

Prepare CAS stock solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Prepare Iron(III) solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Prepare HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare CAS assay solution: Slowly add the CAS stock solution to the iron(III) solution with constant stirring. Then, slowly add the HDTMA solution to the CAS/iron mixture. The solution will turn dark blue. Autoclave and store in the dark.

-

Prepare PIPES buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

-

Prepare CAS agar plates:

-

Autoclave a solution of 30.24 g of PIPES in 800 mL of water.

-

In a separate flask, autoclave 15 g of agar in 100 mL of water.

-

In another flask, prepare a minimal media solution (e.g., M9 salts) without iron and autoclave.

-

Cool all solutions to 50°C.

-

Aseptically mix the PIPES buffer, agar, and minimal media.

-

Slowly add 100 mL of the CAS assay solution while stirring to avoid precipitation.

-

Pour the final blue agar into sterile petri dishes.

-

-

Inoculation and Incubation:

-

Spot or streak the microbial cultures to be tested onto the CAS agar plates.

-

Incubate the plates under conditions suitable for the growth of the microorganisms.

-

-

Observation: Observe the plates for the formation of an orange or yellow halo around the microbial growth, which indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Conclusion and Future Perspectives

This compound stands at a fascinating crossroads of microbial metabolism, serving as a vital precursor for survival and virulence in some microorganisms while acting as a potent metabolic toxin in others. The elucidation of its biosynthetic and degradative pathways has opened up new avenues for research and development. The enzymes involved in DAP metabolism, such as SbnA, SbnB, and DpaL, represent potential targets for the development of novel antimicrobial agents. A deeper understanding of the mechanisms by which DAP induces metabolic stress could lead to strategies for sensitizing pathogenic bacteria to existing antibiotics. Furthermore, the ability to engineer DAP biosynthetic pathways offers opportunities for the production of novel bioactive compounds. The continued exploration of the biological roles of this unique non-proteinogenic amino acid promises to yield valuable insights into microbial physiology and to provide new tools for biotechnology and medicine.

References

- 1. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Diaminopropionic Acid: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Diaminopropionic Acid

This compound (DAP), also known as 3-aminoalanine, is a non-proteinogenic α,β-diamino acid. Its structure is analogous to alanine, with an additional amino group attached to the β-carbon. This unique structure, featuring two amino groups with different pKa values and a carboxylic acid function, imparts interesting chemical properties and biological activities. DAP is found in various natural products, including antibiotics and siderophores, and serves as a versatile building block in peptide synthesis and medicinal chemistry.

Structure and Stereochemistry

The chemical formula for this compound is C₃H₈N₂O₂. The presence of a chiral center at the α-carbon (C2) results in the existence of two stereoisomers: L-2,3-diaminopropionic acid (L-DAP) and D-2,3-diaminopropionic acid (D-DAP). The L- and D- configurations refer to the spatial arrangement of the four different groups (a hydrogen atom, a carboxyl group, an α-amino group, and a β-aminomethyl group) around the chiral α-carbon. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 104.11 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 232 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Highly soluble in water, practically insoluble in ethanol and ether. | --INVALID-LINK-- |

| pKa (Carboxyl) | ~2.1 | --INVALID-LINK-- |

| pKa (α-Amino) | ~6.7 | --INVALID-LINK-- |

| pKa (β-Amino) | ~9.6 | --INVALID-LINK-- |

| Polar Surface Area | 89.34 Ų | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

Experimental Protocols

Biosynthesis of L-2,3-Diaminopropionic Acid

L-2,3-diaminopropionic acid is a precursor for the siderophore staphyloferrin B in Staphylococcus aureus. Its biosynthesis is a two-step enzymatic process starting from L-serine.[1]

Enzymatic Synthesis of L-DAP:

-

Step 1: Condensation

-

Enzyme: L-2,3-diaminopropionate synthase (SbnA)

-

Substrates: O-phospho-L-serine and L-glutamate

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Product: N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)

-

Mechanism: SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate ACEGA.

-

-

Step 2: Oxidative Hydrolysis

-

Enzyme: L-2,3-diaminopropionate dehydrogenase (SbnB)

-

Substrate: N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)

-

Cofactor: NAD⁺

-

Products: L-2,3-diaminopropionic acid, α-ketoglutarate, and NADH

-

Mechanism: SbnB utilizes NAD⁺ to oxidatively hydrolyze ACEGA, yielding the final product L-DAP and regenerating α-ketoglutarate.

-

References

The Biosynthesis of 2,3-Diaminopropionic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a crucial precursor for the biosynthesis of a diverse array of secondary metabolites in bacteria, including siderophores and antibiotics. The biosynthetic pathway of L-DAP represents a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway of L-DAP in bacteria, focusing on the key enzymes, their kinetic properties, and detailed experimental protocols for their study.

Core Biosynthetic Pathway of L-2,3-Diaminopropionic Acid

The primary route for L-DAP biosynthesis in many bacteria, including the prominent pathogen Staphylococcus aureus, involves a two-step enzymatic cascade. This pathway converts O-phospho-L-serine (OPS) and L-glutamate into L-DAP. The key enzymes in this process are SbnA and SbnB. Homologous enzymes, CmnB and CmnK, are involved in the biosynthesis of the antibiotic capreomycin in Streptomyces capreolus.

The pathway proceeds as follows:

-

Step 1: Condensation Reaction Catalyzed by SbnA/CmnB: The first step involves the pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA (or its homolog CmnB) catalyzing the condensation of O-phospho-L-serine and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[1]

-

Step 2: Oxidative Hydrolysis Catalyzed by SbnB/CmnK: The second step is an NAD⁺-dependent oxidative hydrolysis of ACEGA, catalyzed by the enzyme SbnB (or its homolog CmnK). This reaction yields L-2,3-diaminopropionic acid, α-ketoglutarate, and NADH.[1]

Figure 1: The two-step biosynthetic pathway of L-2,3-diaminopropionic acid (L-DAP) from O-phospho-L-serine and L-glutamate.

Degradation of L-2,3-Diaminopropionic Acid

In some bacteria, such as Salmonella enterica, L-DAP can be degraded by the enzyme diaminopropionate ammonia-lyase (DpaL). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the deamination of L-DAP to pyruvate and ammonia.[2] This degradation pathway can alleviate the toxicity associated with L-DAP accumulation.[2]

Figure 2: The degradation pathway of L-2,3-diaminopropionic acid (L-DAP) to pyruvate and ammonia.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in L-DAP biosynthesis and degradation.

Table 1: Kinetic Parameters of SbnA from Staphylococcus aureus

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| O-phospho-L-serine (OPS) | 0.03 ± 0.004 | 4.6 ± 0.2 | 1.5 x 10⁵ | [3] |

| L-glutamate (L-Glu) | 3.0 ± 0.4 | 4.6 ± 0.2 | 1.5 x 10³ | [3] |

Table 2: Kinetic Parameters of Diaminopropionate Ammonia-Lyase (DpaL)

| Enzyme Source | Substrate | Km (mM) | Reference |

| Pseudomonas sp. | L-2,3-diaminopropionate | 1 | [4] |

| Pseudomonas sp. | Pyridoxal phosphate | 0.025 | [4] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the L-DAP biosynthetic pathway.

Recombinant Production and Purification of SbnA and SbnB

This protocol is adapted from methodologies used for the production of SbnA and SbnB from Staphylococcus aureus.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the sbnA and sbnB genes from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

-

Ligate the digested genes into the expression vector to create N-terminally His-tagged constructs.

-

Transform the ligation products into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Verify the constructs by DNA sequencing.

4.1.2. Protein Expression

-

Inoculate a single colony of the expression strain into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, further purify the protein by size-exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

Figure 3: General workflow for recombinant protein expression and purification.

Coupled Enzyme Assay for SbnA and SbnB Activity

This assay measures the activity of SbnA by coupling the production of its product, ACEGA, to the SbnB-catalyzed reaction, which generates NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.[5]

4.2.1. Reagents

-

50 mM Tris-HCl buffer, pH 8.0

-

1 mM O-phospho-L-serine (OPS)

-

1 mM L-glutamate

-

1 mM NAD⁺

-

Purified SbnA enzyme

-

Purified SbnB enzyme

4.2.2. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, OPS, L-glutamate, and NAD⁺ in a cuvette.

-

Add a known concentration of purified SbnB to the mixture.

-

Initiate the reaction by adding a known concentration of purified SbnA.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

The concentration of NADH produced can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[5]

Figure 4: Workflow for the coupled enzyme assay of SbnA and SbnB.

Diaminopropionate Ammonia-Lyase (DpaL) Assay

The activity of DpaL can be determined by measuring the formation of pyruvate from L-DAP. Pyruvate production can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH), and the decrease in absorbance at 340 nm is monitored.[2]

4.3.1. Reagents

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM L-2,3-diaminopropionic acid (L-DAP)

-

0.2 mM NADH

-

Lactate dehydrogenase (LDH) (sufficient units)

-

Purified DpaL enzyme

4.3.2. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, L-DAP, NADH, and LDH in a cuvette.

-

Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of purified DpaL enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Conclusion

The biosynthetic pathway of 2,3-diaminopropionic acid in bacteria presents a compelling area of study for the development of novel antimicrobial strategies. This technical guide has provided a comprehensive overview of the core pathway, including the key enzymes, their known kinetic properties, and detailed experimental protocols. Further research, particularly in elucidating the kinetic parameters of SbnB/CmnK and CmnB, will be crucial for a complete understanding of this pathway and for facilitating structure-based drug design efforts. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. First‐in‐class inhibitors of SbnA reduce siderophore production in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Diaminopropionic Acid: A Non-Proteinogenic Amino Acid in Drug Development and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, is a versatile molecule with significant implications in various scientific fields, including drug development, biochemistry, and peptide chemistry. Unlike its proteinogenic counterparts, DAP is not incorporated into proteins during ribosomal translation but plays crucial roles as a precursor to secondary metabolites, such as antibiotics and siderophores.[1][2] Its unique structural features, particularly the presence of a second amino group on the β-carbon, impart distinct chemical and biological properties that are being harnessed for innovative therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological significance, and applications, with a special emphasis on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in research and development. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₂ | [3] |

| Molar Mass | 104.11 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 232 °C (decomposes) | [5] |

| Solubility | Highly soluble in water; less soluble in organic solvents like ethanol and acetone. | [4] |

| pKa (α-NH₂) of free acid | ~6.67 | [6] |

| pKa (β-NH₂) of free acid | ~9.37 (at 37°C) | [6] |

| pKa (β-NH₂) in peptides | ~6.3 | [6][7][8] |

Synthesis of this compound

The synthesis of DAP, particularly with orthogonal protecting groups for selective chemical manipulation, is crucial for its incorporation into peptides and other complex molecules. Several synthetic routes have been developed, each with its advantages.

Synthesis via Curtius Rearrangement

A highly efficient method for synthesizing orthogonally protected DAP starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-amino group.[9][10] This method is cost-effective and suitable for solid-phase peptide synthesis.[9]

Step 1: Synthesis of N(α)-Boc₂-Asp(OBn)-OH

-

To a solution of N(α)-Boc-Asp(OBn)-OH in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the di-Boc protected aspartic acid derivative.

Step 2: Curtius Rearrangement

-

Convert the carboxylic acid of N(α)-Boc₂-Asp(OBn)-OH to an acyl azide. This can be achieved by first forming a mixed anhydride with ethyl chloroformate, followed by reaction with sodium azide.[11]

-

Thermally induce the Curtius rearrangement of the acyl azide in an inert solvent like toluene. This rearrangement proceeds with complete retention of stereochemistry to form an isocyanate.[12][13]

Step 3: Trapping of the Isocyanate and Final Product Formation

-

Trap the in situ generated isocyanate with benzyl alcohol in the presence of a Lewis acid catalyst (e.g., CuCl) to form the Cbz-protected β-amine.[9]

-

Subsequent hydrolysis of the benzyl ester yields the final product, N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid.

Synthesis via Reductive Amination

Another versatile method involves the reductive amination of an aldehyde derived from a protected serine. This approach allows for the synthesis of orthogonally protected L-Dap methyl esters.[14][15]

Step 1: Preparation of the Aldehyde

-

Start with a commercially available protected serine derivative, such as Nα-Fmoc-O-tert-butyl-D-serine.

-

Convert the carboxylic acid to a Weinreb-Nahm amide by reacting with N,O-dimethylhydroxylamine hydrochloride.[15]

-

Reduce the Weinreb-Nahm amide with a mild reducing agent like LiAlH₄ to yield the corresponding α-amino aldehyde.[15]

Step 2: Reductive Amination

-

Perform a reductive amination of the aldehyde with a primary amine or a sulfonamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a Lewis acid catalyst like Ti(OⁱPr)₄.[14] The choice of amine or sulfonamide determines the protecting group on the β-amino group.

Step 3: Oxidation and Methylation

-

Oxidize the primary alcohol of the 2,3-diaminopropanol intermediate to a carboxylic acid.

-

Methylate the carboxylic acid to obtain the final protected L-Dap methyl ester.

Enzymatic Synthesis of L-DAP

In nature, L-2,3-diaminopropionic acid is synthesized enzymatically, notably as a precursor for the siderophore staphyloferrin B in Staphylococcus aureus.[2] This pathway involves two key enzymes, SbnA and SbnB.[2][16]

Step 1: Expression and Purification of SbnA and SbnB

-

Clone the genes encoding SbnA and SbnB into suitable expression vectors.

-

Express the recombinant proteins in a host organism like E. coli.

-

Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Step 2: Enzymatic Reaction

-

In a reaction buffer, combine the purified SbnA enzyme with its substrates: O-phospho-L-serine (OPS) and L-glutamate, along with the cofactor pyridoxal 5'-phosphate (PLP).[17]

-

Incubate to allow the formation of the intermediate, N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA).[17]

-

Add the purified SbnB enzyme and its cofactor NAD⁺ to the reaction mixture.

-

Incubate to facilitate the oxidative hydrolysis of ACEGA to L-DAP and α-ketoglutarate.[2]

Step 3: Product Analysis

-

Monitor the reaction progress and analyze the final products using techniques such as HPLC or mass spectrometry.

Biological Significance and Applications

Role in Siderophore Biosynthesis

L-DAP is a crucial building block for the synthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus to acquire iron in iron-limited environments.[18] The biosynthesis of L-DAP by SbnA and SbnB is a key step in this pathway, highlighting the importance of this non-proteinogenic amino acid in bacterial survival and pathogenesis.[19]

Neurotoxicity of DAP Derivatives

While DAP itself is an important metabolite, some of its derivatives can exhibit neurotoxicity. A prominent example is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a neurotoxin found in the seeds of Lathyrus sativus (grass pea).[20][21] Chronic consumption of these seeds can lead to neurolathyrism, a neurodegenerative disease characterized by paralysis of the lower limbs.[21] β-ODAP acts as an excitotoxin by binding to AMPA receptors, leading to excessive calcium influx, oxidative stress, and ultimately, motor neuron degeneration.[20][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. DL-2,3-ジアミノプロピオン酸 一塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Incorporation of this compound in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of this compound into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. An Efficient Synthesis of a Probe for Protein Function: this compound with Orthogonal Protecting Groups [organic-chemistry.org]

- 10. An efficient synthesis of a probe for protein function: this compound with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutation of L-2,3-diaminopropionic acid synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 2,3-Diaminopropionic Acid in Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (DAPA), a critical building block in the biosynthesis of numerous secondary metabolites with significant biological activity. This guide covers its natural sources, biosynthetic pathways, and the experimental methodologies used for its study.

Introduction to 2,3-Diaminopropionic Acid (DAPA)

L-2,3-diaminopropionic acid (DAPA), also known as L-β-aminoalanine, is a non-proteinogenic amino acid found in a variety of natural products synthesized by plants and bacteria.[1] Unlike the 20 common proteinogenic amino acids, DAPA is not incorporated into proteins during ribosomal translation. Instead, it serves as a crucial precursor and structural component for a range of secondary metabolites, including potent antibiotics, siderophores, and other bioactive molecules.[2][3] Its unique structure, featuring amino groups at both the α and β carbons, imparts specific chemical properties that are essential to the function of these metabolites. The presence of DAPA is a key feature in several clinically important antimicrobial agents, making its study relevant for new drug discovery and development.[4][5]

Natural Occurrence and Significance

DAPA is a constituent of several families of bioactive secondary metabolites. Its incorporation is critical for the biological activities of these compounds, which range from antibacterial to iron acquisition.[3][6]

Data Presentation: DAPA-Containing Secondary Metabolites

While specific quantitative data on the percentage or concentration of DAPA within these complex final metabolites is not extensively reported in the literature, the following table summarizes the key metabolites, their microbial sources, and their established biological activities.

| Secondary Metabolite | Source Organism(s) | Class of Compound | Biological Activity | Citations |

| Capreomycin | Saccharothrix mutabilis | Tuberactinomycin Antibiotic | Anti-tuberculosis (inhibits protein synthesis) | [7][8] |

| Viomycin | Streptomyces sp. (e.g., S. vinaceus) | Tuberactinomycin Antibiotic | Anti-tuberculosis (inhibits translocation) | [4][9] |

| Tuberactinomycin | Streptomyces griseoverticillatus | Tuberactinomycin Antibiotic | Antibacterial, inhibits Group I intron splicing | [10][11] |

| Zwittermicin A | Bacillus cereus | Aminopolyol Antibiotic | Broad-spectrum antibacterial, antifungal | [8][10][12] |

| Staphyloferrin B | Staphylococcus aureus | Siderophore | Iron acquisition | [3][13] |

| Dapdiamide | Streptomyces sp. | Peptide | Not specified | [8] |

Biosynthesis of L-2,3-Diaminopropionic Acid

The biosynthesis of DAPA is not universal and relies on specialized enzymatic pathways. Two primary routes have been characterized in microorganisms: a direct amination of L-serine and a more complex pathway involving multiple enzymes and intermediates.

PLP-Dependent Amination of L-Serine

A fundamental pathway for DAPA synthesis involves the pyridoxal phosphate (PLP)-dependent β-replacement reaction of L-serine.[10][14] In this proposed mechanism, a PLP-dependent enzyme facilitates the elimination of the hydroxyl group from L-serine to form a transient amino-acrylate intermediate. Subsequent nucleophilic attack by an ammonia molecule at the β-carbon, also mediated by the enzyme, yields L-DAPA.[14]

Two-Enzyme Pathway from O-phospho-L-serine and L-glutamate

A well-characterized pathway in Staphylococcus aureus (for staphyloferrin B) and in capreomycin biosynthesis involves a two-enzyme system.[7][13]

-

Condensation: The first enzyme (SbnA in S. aureus, CmnB for capreomycin) is a PLP-dependent enzyme that catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[8][13]

-

Oxidative Hydrolysis: The second enzyme (SbnB or CmnK) utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding L-DAPA and α-ketoglutarate.[7][13]

This pathway provides a dedicated route to supply DAPA for secondary metabolism.

Mandatory Visualization: Biosynthetic Pathways

Caption: DAPA biosynthesis via the two-enzyme SbnA/SbnB pathway.

Experimental Protocols

The study of DAPA and its parent metabolites requires robust analytical and biochemical methods. Below are representative protocols for the identification, quantification, and enzymatic study of DAPA.

Protocol for Identification of DAPA-Containing Metabolites

This workflow outlines the general steps for isolating and identifying a metabolite like zwittermicin A from a bacterial culture.[12]

Caption: General workflow for metabolite identification.

Methodology Details:

-

Culture: Grow the source organism (e.g., Bacillus cereus) in a suitable liquid medium until the desired growth phase (e.g., sporulation) is reached.[12]

-

Harvest: Remove bacterial cells by centrifugation (e.g., 10,000 x g for 15 min) and pass the supernatant through a 0.22 µm filter.

-

Extraction: Acidify the supernatant with an agent like trifluoroacetic acid (TFA) and apply it to a solid-phase extraction (SPE) C18 column. Wash the column and elute the metabolites with a solvent such as acetonitrile.

-

HPLC Separation: Separate the crude extract using a reversed-phase HPLC system with a C18 column. A common mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA. Monitor elution at a wavelength like 210 nm.[12]

-

Fraction Collection: Collect peaks that correspond to the expected elution time of the target metabolite based on a known standard.

-

Mass Spectrometry: Analyze the collected fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the compound. Compare the observed mass-to-charge ratio (m/z) with the calculated mass of the target metabolite.[12]

Protocol for DAPA Quantification by HPLC-MS/MS

While a validated method for DAPA itself is not detailed in the provided search results, this protocol is adapted from high-sensitivity methods used for similar polar amino acids.

Methodology Details:

-

Sample Hydrolysis: For DAPA within a peptide, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the free amino acid. Neutralize and dilute the sample.

-

Chromatography:

-

Technique: Hydrophilic Interaction Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like DAPA.

-

Column: An amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at high organic content (e.g., 95% B) and gradually decrease to elute the polar analytes.

-

-

Mass Spectrometry:

-

Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Parent Ion (Q1): The m/z of protonated DAPA ([M+H]⁺ = 105.1).

-

Fragment Ion (Q3): A characteristic fragment ion produced by collision-induced dissociation (e.g., loss of ammonia and water).

-

-

-

Quantification: Create a standard curve using a certified DAPA reference standard. Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-DAPA) to correct for matrix effects and variations in instrument response.

Protocol for In Vitro Enzymatic Synthesis of DAPA

This protocol describes the in vitro reconstitution of the SbnA/SbnB pathway to produce L-DAPA.[13]

Methodology Details:

-

Protein Expression and Purification:

-

Clone the genes for SbnA and SbnB into expression vectors (e.g., pET vectors with His-tags).

-

Transform into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography.

-

-

Enzymatic Reaction:

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Reaction Components:

-

L-glutamate (e.g., 1 mM)

-

O-phospho-L-serine (e.g., 1 mM)

-

Pyridoxal phosphate (PLP) (e.g., 50 µM)

-

NAD+ (e.g., 1 mM)

-

Purified SbnA (e.g., 1 µM)

-

Purified SbnB (e.g., 1 µM)

-

-

Procedure: Combine all components in the reaction buffer. Initiate the reaction by adding the enzymes. Incubate at a suitable temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).

-

-

Product Detection:

-

Stop the reaction by adding acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the presence of DAPA using the HPLC-MS/MS method described in Protocol 4.2.

-

References

- 1. mdpi.com [mdpi.com]

- 2. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 12. Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of 2,3-Diaminopropionic Acid and Its Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the toxicological profile of 2,3-diaminopropionic acid (DAP) and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Introduction

This compound (DAP), a non-proteinogenic amino acid, serves as a precursor for antibiotics and the siderophore staphyloferrin B[1][2]. While some derivatives of DAP have shown potential as therapeutic agents, such as inhibitors of advanced glycation end-product (AGE) formation, others are known for their neurotoxic effects[3]. A notable neurotoxic derivative is L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP), the causative agent of neurolathyrism, a neurodegenerative disease[4][5]. This guide summarizes the available toxicological data to provide a clear understanding of the potential hazards associated with DAP and its derivatives.

In Vitro Toxicology

Cytotoxicity

Studies on N-substituted L-2,3-diaminopropionic acid polymers (DAPEGs) have shown that certain derivatives are not cytotoxic to HB2 and MDA-MB-231 cell lines[6]. In contrast, 2',3'-dideoxycytidine, a derivative, inhibited the growth of 3T3 mouse embryo fibroblast cells in a concentration-dependent manner, with toxicity linked to its incorporation into cellular DNA[7].

Metabolic Stress

In Salmonella enterica, the accumulation of L-2,3-diaminopropionate has been shown to inhibit growth by inducing metabolic stress. Specifically, it creates a proline requirement and inhibits the biosynthesis of coenzyme A and isoleucine[8]. The degradation of DAP by the enzyme diaminopropionate ammonia-lyase (DpaL) produces a reactive intermediate, 2-aminoacrylate (2AA), which can cause cellular damage if not detoxified[8].

Table 1: In Vitro Toxicological Data for this compound and Its Derivatives

| Compound/Derivative | Cell Line/Organism | Endpoint | Concentration/Value | Reference |

| N-substituted L-2,3-diaminopropionic acid polymers (DAPEGs) | HB2 and MDA-MB-231 cells | Cytotoxicity | Not cytotoxic | [6] |

| 2',3'-dideoxycytidine | 3T3 mouse embryo fibroblast | Cell growth inhibition | Concentration-dependent | [7] |

| L-2,3-diaminopropionate | Salmonella enterica | Growth inhibition | Not specified | [8] |

| L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP) | Rat spinal motor neurons | Cell death | Not specified | [4] |

| 2-bromoacrolein and 2,3-dibromopropanal | Salmonella typhimurium TA 100 | Mutagenicity | Not specified | [9] |

| 2-bromoacrolein and 2,3-dibromopropanal | Reuber hepatoma cells | DNA single-stranded breaks | Not specified | [9] |

| 2-bromoacrolein and 2,3-dibromopropanal | Syrian hamster embryo cells | Cell transformation | More potent than Tris-BP | [9] |

In Vivo Toxicology

The hydrochloride salt of DL-2,3-diaminopropionic acid is classified as a skin and eye irritant and may cause respiratory irritation[10][11][12].

Neurotoxicity of L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP)

Intraperitoneal administration of L-β-ODAP to 12-day-old rats induced convulsions within 10 minutes, accompanied by a significant accumulation of glutamine in the brain, suggesting chronic ammonia toxicity[13][14]. Adult rats, however, did not show these symptoms, indicating an age-dependent sensitivity[13][14]. This neurotoxicity is attributed to its action as an excitatory amino acid[5].

Neurotoxicity of L-2-chloropropionic acid

L-2-chloropropionic acid has been shown to be selectively toxic to cerebellar granule cells in rats, leading to necrosis approximately 36 to 48 hours after administration[15].

Genotoxicity

Derivatives of this compound, specifically 2-bromoacrolein and 2,3-dibromopropanal, have been found to be mutagenic in Salmonella typhimurium TA 100[9]. These compounds also caused extensive DNA single-stranded breaks in Reuber hepatoma cells and were more potent than tris(2,3-dibromopropyl)phosphate (Tris-BP) in transforming Syrian hamster embryo cells in culture[9].

Mechanisms of Toxicity

Excitotoxicity of L-β-ODAP

The primary mechanism of neurotoxicity for L-β-ODAP is excitotoxicity. It acts as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, leading to an influx of Ca2+ into motor neurons[4][5]. This deregulation of intracellular calcium homeostasis, coupled with oxidative stress, contributes to motor neuron cell death[4][5]. The excitotoxic effects can be inhibited by AMPA receptor blockers[4].

Metabolic Disruption by L-2,3-Diaminopropionate

In bacteria, L-2,3-diaminopropionate directly inhibits proline, pantothenate, and isoleucine biosynthesis, leading to metabolic stress and growth inhibition[8]. The detoxification of DAP can also lead to the formation of the reactive metabolite 2-aminoacrylate (2AA), which can cause cellular damage if not properly managed by enzymes like RidA[8].

Experimental Protocols

In Vitro Neurotoxicity Assessment

A common approach to assess neurotoxicity involves the use of primary neuronal cultures or cell lines[16].

-

Cell Culture: Rat spinal motor neurons can be cultured to study the effects of neurotoxins[4].

-

Exposure: The cultured neurons are exposed to varying concentrations of the test compound (e.g., L-β-ODAP)[4].

-

Measurement of Intracellular Calcium: Changes in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators[4].

-

Assessment of Cell Viability: Cell death can be quantified using assays that measure membrane integrity or metabolic activity[4].

-

Use of Antagonists: To elucidate the mechanism of action, specific receptor antagonists (e.g., AMPA receptor blockers) can be co-administered with the neurotoxin[4].

Genotoxicity Assessment (Ames Test)

The mutagenic potential of compounds can be evaluated using the Salmonella typhimurium (Ames) test[9].

-

Bacterial Strains: A histidine-requiring strain of Salmonella typhimurium (e.g., TA 100) is used.

-

Metabolic Activation: The test can be performed with and without a metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strain is exposed to various concentrations of the test substance.

-

Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Conclusion

The toxicological profile of this compound and its derivatives is complex and varied. While the parent compound itself is associated with metabolic stress in microorganisms and some of its derivatives show promise in therapeutic applications, others, most notably L-β-ODAP, are potent neurotoxins. The primary mechanism of neurotoxicity for L-β-ODAP is excitotoxicity mediated through AMPA receptors. Other derivatives have demonstrated genotoxic potential. A thorough understanding of the structure-toxicity relationship is crucial for the safe handling and development of DAP-related compounds. Further research is warranted to establish clear dose-response relationships, including LD50 and NOAEL values, for this compound to conduct comprehensive risk assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New this compound inhibitors of AGE and ALE formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo toxicity of 2',3'-dideoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The genotoxicity of 2-bromoacrolein and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com [carlroth.com]

- 12. DL-2,3-Diaminopropionic acid monohydrochloride, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 13. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MRI studies of the neurotoxic effects of L-2-chloropropionic acid on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,3-diaminopropionic acid hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2,3-diaminopropionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a non-proteinogenic amino acid analogue with significant potential in pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and drug development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound hydrochloride in various solvents and its stability under different conditions. It includes detailed, generalized experimental protocols for solubility and stability assessment and visual diagrams to illustrate key processes, serving as a valuable resource for scientists working with this compound.

Solubility Profile

This compound hydrochloride is a polar molecule, and its hydrochloride salt form generally enhances its aqueous solubility and stability[1]. Its solubility is significantly influenced by the solvent, temperature, pH, and the use of physical methods such as sonication.

Aqueous and Buffer Solubility

The compound is freely soluble in water, though reported values vary, likely due to different experimental conditions[2]. The solubility is also pH-dependent, a characteristic attributed to its amino and carboxylic acid functional groups which can ionize with changes in pH[3].

Table 1: Aqueous and Buffer Solubility of this compound hydrochloride

| Solvent | Reported Solubility | Conditions |

| Water | Freely Soluble | Not specified[2] |

| Water | 100 mg/mL (711.39 mM) | Sonication is recommended[4] |

| Water | 66.67 mg/mL (474.28 mM) | Ultrasonic, warming, adjust pH to 2 with 1 M HCl, and heat to 60°C[2] |

| Water | 28 mg/mL (199.18 mM) | Not specified[5] |

| Water | 25 mg/mL (177.85 mM) | Requires sonication[6] |

| PBS | 25 mg/mL (177.85 mM) | Requires sonication[2] |

| PBS | 16.67 mg/mL (118.59 mM) | Requires sonication |

Organic Solvent Solubility

This compound hydrochloride exhibits poor solubility in common organic solvents.